molecular formula C10H18N2O B1489858 1-(Azetidine-3-carbonyl)azepane CAS No. 1534837-09-6

1-(Azetidine-3-carbonyl)azepane

Cat. No.: B1489858
CAS No.: 1534837-09-6
M. Wt: 182.26 g/mol
InChI Key: DDQCYRFSJQQSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidine-3-carbonyl)azepane is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Azetidines are used in organic synthesis and medicinal chemistry

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

    Biochemical Pathways

    Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization

Biochemical Analysis

Biochemical Properties

1-(Azetidine-3-carbonyl)azepane plays a significant role in various biochemical reactions due to its unique structure. The azetidine ring, known for its strain-driven reactivity, interacts with several enzymes and proteins. These interactions often involve nucleophilic attack on the strained ring, leading to ring-opening reactions. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For example, it can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions are often mediated by the formation of hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function. For example, mitochondrial localization of this compound can affect mitochondrial metabolism and energy production. Additionally, the compound’s localization within the endoplasmic reticulum can influence protein folding and secretion .

Properties

IUPAC Name

azepan-1-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCYRFSJQQSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidine-3-carbonyl)azepane
Reactant of Route 2
Reactant of Route 2
1-(Azetidine-3-carbonyl)azepane
Reactant of Route 3
Reactant of Route 3
1-(Azetidine-3-carbonyl)azepane
Reactant of Route 4
Reactant of Route 4
1-(Azetidine-3-carbonyl)azepane
Reactant of Route 5
Reactant of Route 5
1-(Azetidine-3-carbonyl)azepane
Reactant of Route 6
Reactant of Route 6
1-(Azetidine-3-carbonyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.